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Compound of Interest

Compound Name:
N-(3-

formylphenyl)methanesulfonamide

Cat. No.: B1306167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of N-(3-
formylphenyl)methanesulfonamide, a compound of interest in medicinal chemistry and

organic synthesis. The following sections present predicted spectroscopic data (¹H NMR, ¹³C

NMR, IR, and MS) in a structured format and offer comprehensive protocols for acquiring these

spectra.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-(3-
formylphenyl)methanesulfonamide. These predictions are generated using established

computational methods and serve as a reference for experimental analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

9.98 s 1H - H-8 (Aldehyde)

7.95 d 1H 7.8 H-4

7.78 s 1H - H-2

7.63 t 1H 7.8 H-5

7.45 d 1H 7.8 H-6

7.15 s (br) 1H - N-H

3.05 s 3H - H-9 (Methyl)

Note: The N-H proton signal is broad and its chemical shift can vary depending on

concentration and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

191.5 C-8 (Aldehyde Carbonyl)

138.2 C-1

137.1 C-3

130.5 C-5

128.6 C-6

125.4 C-4

121.8 C-2

39.8 C-9 (Methyl)
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

3280 Medium, Sharp N-H Stretch

3070 Weak Aromatic C-H Stretch

2840, 2740 Weak
Aldehyde C-H Stretch (Fermi

resonance)

1705 Strong C=O Stretch (Aldehyde)

1585, 1480 Medium Aromatic C=C Stretch

1330 Strong
S=O Asymmetric Stretch

(Sulfonamide)

1160 Strong
S=O Symmetric Stretch

(Sulfonamide)

910 Medium S-N Stretch

750 Strong
C-H Out-of-plane Bend (meta-

disubstituted)

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/z Ion Species

200.0376 [M+H]⁺

222.0195 [M+Na]⁺

217.0641 [M+NH₄]⁺

Data sourced from PubChemLite predicted values.[1]
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The following are detailed protocols for the spectroscopic analysis of N-(3-
formylphenyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
1. Sample Preparation: a. Accurately weigh 5-10 mg of N-(3-
formylphenyl)methanesulfonamide. b. Dissolve the sample in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock

the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve

optimal homogeneity. d. For ¹H NMR: i. Acquire the spectrum using a standard single-pulse

experiment. ii. Set the spectral width to cover the range of -2 to 12 ppm. iii. Use a 30-degree

pulse angle and a relaxation delay of 1-2 seconds. iv. Acquire a sufficient number of scans

(typically 16-64) to achieve a good signal-to-noise ratio. e. For ¹³C NMR: i. Acquire the

spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). ii. Set the spectral width to

cover the range of 0 to 200 ppm. iii. Use a 30-degree pulse angle and a relaxation delay of 2

seconds. iv. Acquire a larger number of scans (typically 1024 or more) due to the low natural

abundance of ¹³C.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b.

Phase correct the spectrum. c. Calibrate the chemical shift scale using the TMS signal (0.00

ppm). d. Integrate the signals in the ¹H NMR spectrum. e. Identify the chemical shifts and

multiplicities of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol
1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean

by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely. b.

Place a small amount of solid N-(3-formylphenyl)methanesulfonamide onto the center of the

ATR crystal. c. Lower the press arm to apply firm and even pressure to the sample, ensuring

good contact with the crystal.
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2. Data Acquisition: a. Collect a background spectrum of the empty, clean ATR crystal. b.

Collect the sample spectrum. c. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

d. The data is usually collected over the range of 4000 to 400 cm⁻¹.

3. Data Processing: a. The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum. b. Identify

and label the wavenumbers of the major absorption bands. c. Correlate the observed bands

with the corresponding functional groups.

Mass Spectrometry (MS) Protocol
1. Sample Preparation: a. Prepare a stock solution of N-(3-
formylphenyl)methanesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a

concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of

1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for

positive ion mode).

2. Instrument Setup and Data Acquisition: a. Use an electrospray ionization (ESI) source in

positive ion mode. b. Infuse the sample solution directly into the mass spectrometer at a flow

rate of 5-10 µL/min. c. Set the ESI source parameters (e.g., capillary voltage, cone voltage,

desolvation gas flow, and temperature) to optimal values for the compound. d. Acquire the

mass spectrum over a suitable m/z range (e.g., 50-500).

3. Data Processing: a. Identify the m/z values of the major ions in the spectrum. b. Determine

the molecular weight of the compound from the molecular ion or its adducts (e.g., [M+H]⁺,

[M+Na]⁺).

Workflow and Data Relationship Diagram
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of

N-(3-formylphenyl)methanesulfonamide.
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Sample Preparation

Spectroscopic Analysis Data Interpretation

Structural Elucidation
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Confirm Structure of
N-(3-formylphenyl)methanesulfonamide

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of N-(3-
formylphenyl)methanesulfonamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph
neural network - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of N-(3-
formylphenyl)methanesulfonamide: Application Notes and Protocols]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1306167#spectroscopic-
analysis-nmr-ir-ms-of-n-3-formylphenyl-methanesulfonamide]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1306167?utm_src=pdf-body-img
https://www.benchchem.com/product/b1306167?utm_src=pdf-body
https://www.benchchem.com/product/b1306167?utm_src=pdf-body
https://www.benchchem.com/product/b1306167?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8457395/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8457395/
https://www.benchchem.com/product/b1306167#spectroscopic-analysis-nmr-ir-ms-of-n-3-formylphenyl-methanesulfonamide
https://www.benchchem.com/product/b1306167#spectroscopic-analysis-nmr-ir-ms-of-n-3-formylphenyl-methanesulfonamide
https://www.benchchem.com/product/b1306167#spectroscopic-analysis-nmr-ir-ms-of-n-3-formylphenyl-methanesulfonamide
https://www.benchchem.com/product/b1306167#spectroscopic-analysis-nmr-ir-ms-of-n-3-formylphenyl-methanesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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